3-(4-(Trifluoromethoxy)phenyl)oxetane
Description
Structural Peculiarities and Intrinsic Ring Strain of the Oxetane (B1205548) Core
The oxetane ring is a four-membered heterocycle containing one oxygen and three carbon atoms. nih.gov This small ring structure is characterized by significant ring strain, a consequence of its compressed bond angles which deviate substantially from the ideal tetrahedral angle of 109.5°. The endocyclic angles in oxetane are approximately 90.2° (C-O-C), 92.0° (C-C-O), and 84.8° (C-C-C). acs.org This inherent strain, estimated to be around 25.5 kcal/mol, is comparable to that of epoxides (27.3 kcal/mol) and significantly higher than that of the five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org
Unlike the more puckered structure of cyclobutane, the oxetane ring is relatively planar, a feature attributed to the reduced gauche interactions resulting from the replacement of a methylene (B1212753) group with an oxygen atom. beilstein-journals.org However, the introduction of substituents can induce a more puckered conformation. acs.org This structural rigidity and the presence of the electronegative oxygen atom contribute to the unique physicochemical properties of oxetane-containing molecules. nih.gov
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Oxirane (Epoxide) | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
| Tetrahydrofuran (THF) | 5 | 5.6 |
Strategic Importance of Oxetanes as Synthetic Intermediates and Scaffolds
The unique structural and electronic properties of oxetanes have positioned them as valuable building blocks in medicinal chemistry. acs.orgnih.gov They are increasingly utilized as bioisosteric replacements for commonly employed functional groups like gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.org This strategy can lead to improvements in metabolic stability and aqueous solubility while maintaining or enhancing biological activity. acs.org The polar nature of the oxetane ring allows it to serve as a hydrogen bond acceptor, a feature that can be crucial for molecular recognition at biological targets. acs.org
Furthermore, the strained nature of the oxetane ring renders it susceptible to ring-opening reactions, providing a versatile handle for further synthetic transformations. acs.orgbeilstein-journals.org This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. nih.gov The growing commercial availability of oxetane-containing building blocks has further fueled their adoption in drug discovery programs. acs.org
Overview of Advanced Synthetic Challenges and Opportunities in Oxetane Synthesis
Despite their utility, the synthesis of oxetanes presents several challenges. The inherent ring strain makes their formation via intramolecular cyclization kinetically less favorable compared to the formation of three-, five-, or six-membered rings. acs.org Consequently, methods for oxetane synthesis often require specialized conditions and highly reactive precursors. acs.org
One of the most well-known methods for constructing the oxetane ring is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. slideshare.netnih.govrsc.org While powerful, this reaction can suffer from issues with regioselectivity and stereoselectivity, and the requirement for UV irradiation can limit its applicability to sensitive substrates. slideshare.netnih.gov
Another common approach is the Williamson ether synthesis , which involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate. beilstein-journals.org This method, however, can be hampered by the need for multi-step syntheses to prepare the required precursors. nih.gov Other strategies include the ring expansion of epoxides and the cyclization of diols. illinois.eduwikipedia.org
Recent advances in synthetic methodology have begun to address some of these challenges. The development of new catalytic systems and the use of visible light in Paternò-Büchi reactions are expanding the scope and practicality of oxetane synthesis. chemrxiv.org Furthermore, novel strategies involving C-H functionalization are providing more direct routes to this important class of heterocycles. nih.gov A Chinese patent describes a multi-step synthesis for 3-(substituted phenyl)oxetane-3-carboxylic acids starting from 3-oxetanone (B52913), highlighting a potential route for compounds like 3-(4-(trifluoromethoxy)phenyl)oxetane. google.com
| Reaction | Description | Challenges |
|---|---|---|
| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. slideshare.netnih.gov | Regio- and stereoselectivity issues, requirement for UV light. slideshare.netnih.gov |
| Williamson Ether Synthesis | Intramolecular cyclization of a 1,3-halohydrin. beilstein-journals.org | Multi-step precursor synthesis. nih.gov |
| Epoxide Ring Expansion | Conversion of an epoxide to an oxetane. illinois.edu | Limited scope and can require harsh reagents. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
InChI Key |
MOGRVUUMZAIJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Aryl Oxetanes with Fluorinated Substituents
Regioselective and Stereoselective Approaches to Oxetane (B1205548) Ring Construction
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules for pharmaceutical applications. Various strategies have been developed to construct the oxetane ring with high levels of control.
Intramolecular cyclization, a fundamental strategy in heterocyclic synthesis, offers a reliable route to oxetanes. The most common approach is the Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions. acs.org This method has been successfully applied to the synthesis of a variety of substituted oxetanes, including those with aryl groups.
Key strategies for intramolecular oxetane formation include:
Williamson Etherification: This classical method remains a cornerstone for oxetane synthesis. It typically involves the deprotonation of a hydroxyl group in a 1,3-halohydrin, followed by intramolecular nucleophilic substitution to form the oxetane ring. The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. acs.org For instance, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted dimethyl malonates through a sequence involving reduction to the diol, selective tosylation, and base-mediated cyclization. acs.org
Cyclization of Diols: 1,3-diols serve as versatile precursors for oxetane synthesis. One approach involves the in-situ conversion of one hydroxyl group into a good leaving group, followed by intramolecular attack by the remaining hydroxyl group. For example, a one-pot synthesis using an Appel-type reaction to generate an iodide in situ, followed by base-induced cyclization, has been reported to produce oxetanes in good yields. acs.org
From Epoxides: The ring-opening of epoxides followed by intramolecular cyclization provides another pathway to oxetanes. For example, the regio- and stereoselective ring-opening of an epoxide with an azide (B81097) nucleophile, followed by a series of functional group manipulations and a final Williamson etherification, can yield highly substituted oxetanes. acs.org
Fluorination-Induced Cyclization: The use of fluorinating agents can induce intramolecular cyclization to form fluorinated heterocyclic systems. For example, Selectfluor has been used to mediate the intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides to afford fluoro-substituted spiro-1,3-oxazines. rsc.org While this example leads to oxazines, the principle of fluorination-induced cyclization could potentially be adapted for oxetane synthesis. rsc.org
| Precursor Type | Reagents and Conditions | Product Type | Reference |
| 1,3-Halohydrin | Base (e.g., KOH, KOtBu) | Substituted Oxetane | acs.org |
| 1,3-Diol | Appel reaction (I2, PPh3), Base | Substituted Oxetane | acs.org |
| Epoxide | NaN3, TsCl, KOtBu | Functionalized Oxetane | acs.org |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide | Selectfluor | Fluoro-substituted Spiro-1,3-oxazine | rsc.org |
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands as a powerful and direct method for the synthesis of oxetanes. wikipedia.orgmdpi.commagtech.com.cn This reaction is particularly valuable for accessing structurally diverse oxetanes that might be challenging to prepare via other routes. nih.govacs.org The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state, which then adds to the ground-state alkene to form the four-membered ring. rsc.orgnih.gov
The mechanism of the Paternò-Büchi reaction has been the subject of extensive investigation, with the goal of understanding and controlling its regio- and stereoselectivity. rsc.orgresearchgate.netacs.org The reaction can proceed through either the excited singlet state (S1) or the triplet state (T1) of the carbonyl compound. rsc.org
Excited State and Intermediates: The reaction typically involves the formation of a 1,4-diradical intermediate. rsc.orgnih.gov The relative stability of the possible diradicals often dictates the regioselectivity of the cycloaddition. Computational studies have been employed to determine the stabilities of these diradical intermediates, providing a good explanation for the observed regioselectivity. nih.gov
Regioselectivity: The regioselectivity of the Paternò-Büchi reaction is influenced by several factors, including the electronic nature of the reactants and the stability of the diradical intermediates. rsc.org For instance, in the reaction of aromatic ketones with fluorinated alkenes, the regioselectivity can be uncommon and has been explained by analyzing electrostatic-potential derived charges and the relative stabilities of the 1,4-diradical intermediates. nih.gov
Stereoselectivity: The stereochemical outcome of the reaction is often high. For example, the reaction of furan (B31954) derivatives with aromatic carbonyl compounds can lead to the exclusive formation of the exo-configured oxetanes. acs.org This high stereoselectivity is attributed to the conformational distribution in the intermediary triplet 1,4-diradicals. acs.org The presence of a hydroxyl group in the alkene partner can also direct the stereochemical course of the reaction through hydrogen bonding with the excited carbonyl compound. nih.gov
The Paternò-Büchi reaction is well-suited for the synthesis of aryl-substituted oxetanes, including those with fluorinated substituents. The reaction of an aromatic ketone with an appropriate alkene can directly yield the desired 3-aryl-oxetane framework.
A comprehensive study on the Paternò-Büchi reaction between heteroaromatic or trifluoromethylphenyl ketones and electron-rich alkenes has demonstrated the utility of this method for generating fluorinated oxetane scaffolds. nih.gov This approach opens up possibilities for creating novel core structures for biologically active compounds. nih.gov For example, the reaction between benzaldehyde (B42025) and furan is a classic example that yields an aryl-substituted oxetane. wikipedia.org The reaction's scope has been extended to include various substituted aromatic ketones and a wide range of alkenes, providing access to a diverse library of aryl-substituted oxetanes.
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and oxetane synthesis is no exception. These methods often offer high efficiency and selectivity under mild reaction conditions.
A novel and highly significant approach to the synthesis of fluorinated oxetanes involves a copper-catalyzed transformation of epoxides. sciencedaily.com This method provides access to α,α-difluorooxetanes, a class of compounds that were previously difficult to synthesize. mendelchemicals.comsciencedaily.com
The reaction proceeds through the insertion of a difluorocarbene species into the carbon-oxygen bond of an epoxide. sciencedaily.com An inexpensive copper catalyst is used to stabilize the difluorocarbene, which is generated from a commercially available organofluorine precursor. The resulting copper difluorocarbenoid complex then reacts with the epoxide, leading to a site-selective ring cleavage and subsequent cyclization to form the desired α,α-difluoro-oxetane product via a metallacycle intermediate. sciencedaily.com This innovative strategy overcomes the challenges associated with traditional methods, such as the lack of suitable fluorine-containing precursors and the propensity for side reactions. mendelchemicals.com
While ruthenium catalysts have been explored for carbene insertions into epoxides, these reactions have primarily led to the formation of 1,4-dioxenes rather than oxetanes. unige.chnih.gov Copper-catalyzed reactions involving carbene insertion have also been utilized for the synthesis of other heterocyclic systems, such as polysubstituted pyrroles. rsc.org The development of copper-catalyzed carbene insertion into epoxides specifically for the synthesis of α,α-difluorooxetanes represents a significant advancement in the field of fluorine chemistry and provides a valuable tool for drug discovery. mendelchemicals.comsciencedaily.com
Transition Metal-Catalyzed Ring-Forming Reactions
Ruthenium-Catalyzed Transformations to Oxetane-Derived Heterocycles
Ruthenium catalysts have proven to be versatile tools in organic synthesis, enabling a variety of transformations. In the context of oxetane chemistry, ruthenium-catalyzed reactions have been employed to diversify oxetane-containing scaffolds into other heterocyclic systems. One such strategy involves the ruthenium-catalyzed oxidative alkynylation of primary alcohols to form α,β-acetylenic ketones, known as ynones. nih.gov
This methodology can be applied to alcohols bearing an oxetane ring. The resulting oxetane-containing ynones serve as versatile intermediates that can be converted into a range of N-heterocycles. For instance, condensation of these ynones with hydrazine (B178648) derivatives in the presence of a copper catalyst yields pyrazoles. Similarly, reactions with hydroxylamine (B1172632) or amidine lead to the formation of isoxazoles and pyrimidines, respectively. nih.gov This scaffold diversification approach demonstrates the utility of ruthenium catalysis in transforming a core oxetane structure into more complex heterocyclic frameworks, which is a valuable strategy in the generation of compound libraries for drug discovery. nih.gov
A notable example is the transformation of oxetane-bearing ynones into pyrazoles, isoxazoles, and pyrimidines, showcasing a three-fold scaffold diversification from a single precursor. nih.gov
Table 1: Ruthenium-Catalyzed Formation of Oxetane-Bearing Ynones and Subsequent Conversion to Heterocycles nih.gov
| Entry | Ynone Product | Heterocycle Product | Yield (Ynone) | Yield (Heterocycle) |
| 1 | Oxetane-bearing ynone 3a | Pyrazole 4a | 70% | 85% |
| 2 | Oxetane-bearing ynone 3a | Isoxazole 5a | 70% | 80% |
| 3 | Oxetane-bearing ynone 3a | Pyrimidine 6a | 70% | 65% |
C-H Functionalization Approaches to Oxetanes
Direct C-H functionalization represents a powerful and atom-economical strategy for synthesizing and modifying complex molecules. In oxetane synthesis, this approach has been applied to form the oxetane ring from readily available alcohol substrates. A recently developed methodology utilizes photoredox catalysis to achieve the direct conversion of unactivated sp³ alcohols into oxetanes under mild conditions. nih.govacs.org This process avoids the need for pre-functionalized substrates and is applicable to the late-stage functionalization of complex molecules, such as steroids. nih.govacs.org
The reaction mechanism typically involves a hydrogen atom transfer (HAT) from the alcohol substrate to a photogenerated radical, followed by a series of steps culminating in an intramolecular SN2 reaction that forges the oxetane ring. nih.gov This strategy has been successfully applied to a range of primary and secondary alcohols, demonstrating its generality. acs.orgresearchgate.net
Furthermore, C-H functionalization can be performed on the oxetane ring itself. For example, a nickel-catalyzed C-H coupling of benzamides with oxetanes has been shown to produce 7-membered benzolactones. nih.gov This type of reaction, where the C-H bonds of the oxetane are activated, allows for the elaboration of the oxetane core into different, more complex structures.
Biocatalytic Strategies for Enantioselective Oxetane Formation
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers an environmentally benign and highly selective approach. Recently, a biocatalytic platform for the enantioselective formation of oxetanes was developed using an engineered halohydrin dehalogenase (HHDH). repec.orgnih.govresearchgate.net
This enzymatic system catalyzes the intramolecular cyclization of prochiral γ-haloalcohols to furnish chiral oxetanes with high enantiomeric excess (e.e.). researchgate.net The substrate scope is broad, accommodating γ-chloroalcohols with both electron-donating and electron-withdrawing groups on an adjacent phenyl ring. researchgate.net The process is highly efficient and scalable, allowing for preparative-scale synthesis of chiral oxetanes at high substrate concentrations. nih.govresearchgate.net This biocatalytic method provides access to both enantiomers of chiral oxetanes, with reported yields up to 49% and enantiomeric excess values greater than 99%. researchgate.net This represents a significant advancement, as traditional chemical methods for enantioselective oxetane synthesis can be challenging. repec.org
Table 2: Enantioselective Formation of Chiral Oxetanes using Engineered Halohydrin Dehalogenase researchgate.net
| Substrate (γ-chloroalcohol) | Product ((S)-oxetane) | Yield | Enantiomeric Excess (e.e.) |
| 1-(4-chlorophenyl)-3-chloropropan-1-ol | 2-(4-chlorophenyl)oxetane | 46% | >99% |
| 1-(4-methoxyphenyl)-3-chloropropan-1-ol | 2-(4-methoxyphenyl)oxetane | 42% | >99% |
| 1-phenyl-3-chloropropan-1-ol | 2-phenyloxetane | 45% | >99% |
Targeted Synthesis of 3-(4-(Trifluoromethoxy)phenyl)oxetane and Related Derivatives
The synthesis of the specific molecule this compound involves the strategic coupling of an oxetane moiety with a trifluoromethoxy-substituted phenyl group. The development of such methods is crucial due to the prevalence of the 3-aryl oxetane scaffold in bioactive compounds.
Precursor Design and Rational Selection for Trifluoromethoxy-Aryl Substitution
The rational design of a synthesis for this compound hinges on the selection of appropriate precursors for both the aryl and oxetane components.
For the trifluoromethoxy-aryl portion, a common and versatile precursor is 4-(trifluoromethoxy)phenylboronic acid . This compound is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. An alternative precursor is a halogenated arene, such as 1-bromo-4-(trifluoromethoxy)benzene or 1-iodo-4-(trifluoromethoxy)benzene . These can be used in various coupling reactions, including Grignard-based methods or Heck-type reactions. google.com
For the oxetane component, several precursors can be considered. 3-Oxetanone (B52913) is a key building block that can be elaborated through various reactions. google.com For instance, it can undergo a Wittig reaction to introduce a methylene (B1212753) group, which can then be functionalized. google.com Another common precursor is a 3-halo-oxetane , such as 3-iodooxetane (B1340047) or 3-bromooxetane, which can act as an electrophile in coupling reactions with organometallic aryl reagents. google.com More recently, oxetanyl trichloroacetimidates have been developed as effective reagents for coupling with aryl halides. nih.gov
Specific Reaction Conditions and Optimization for Fluorinated Aryl Oxetane Formation
Several synthetic routes have been established for the formation of 3-aryl oxetanes, which can be adapted for the synthesis of fluorinated derivatives like this compound.
One effective method involves the copper-catalyzed coupling of an aryl Grignard reagent with a 3-halogenated oxetane. google.com In this approach, the aryl Grignard reagent is first generated from the corresponding halogenated aryl compound (e.g., 1-bromo-4-(trifluoromethoxy)benzene) via a halogen-magnesium exchange with an isopropyl Grignard reagent like i-PrMgCl·LiCl. This is typically performed at low temperatures (-20 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). A copper catalyst, such as a solution of CuCN·2LiCl, is then added, followed by the 3-halogenated oxetane to furnish the desired 3-aryl oxetane. google.com This method is advantageous due to its mild conditions and broad substrate scope. google.com
Another powerful strategy is based on the Suzuki-Miyaura cross-coupling reaction. A patent describes a multi-step synthesis starting from 3-oxetanone that can be applied to various substituted phenyl derivatives. google.com The sequence involves a Wittig reaction on 3-oxetanone, followed by a coupling reaction with a suitable boronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid). The resulting intermediate undergoes further transformations, including reduction and oxidation, to yield the final 3-(substituted phenyl)oxetane-3-carboxylic acid. While this route is longer, it provides a different handle (a carboxylic acid) for further derivatization. google.com
Optimization of these reactions is critical, especially when dealing with fluorinated compounds, to avoid potential side reactions like defluorination. sciencedaily.com The choice of catalyst, ligand, base, and solvent must be carefully tuned to maximize yield and purity. For instance, in the Grignard-based approach, the use of the i-PrMgCl·LiCl reagent is key to achieving efficient halogen-magnesium exchange on functionalized arenes. google.com
Table 3: Example of Copper-Catalyzed Synthesis of 3-Aryl-Oxetanes google.com
| Aryl Halide | Oxetane Reagent | Catalyst | Solvent | Product | Yield |
| Methyl 4-bromobenzoate | 3-Iodooxetane | CuCN·2LiCl | THF | Methyl 4-(oxetan-3-yl)benzoate | 85% |
| 4-Bromobenzonitrile | 3-Iodooxetane | CuCN·2LiCl | THF | 4-(Oxetan-3-yl)benzonitrile | 82% |
This table illustrates the general conditions and high yields achievable for the synthesis of 3-aryl oxetanes using a copper-catalyzed Grignard coupling, a method directly applicable to the synthesis of this compound from 1-bromo-4-(trifluoromethoxy)benzene.
Reaction Mechanisms and Pathways of 3 4 Trifluoromethoxy Phenyl Oxetane Transformations
Mechanistic Elucidation of Oxetane (B1205548) Ring Formation
The formation of the oxetane ring is a challenging synthetic step due to the inherent ring strain of the four-membered ether. acs.org The kinetics of cyclization to form oxetanes are considerably slower than for their three-, five-, and six-membered counterparts. acs.org Consequently, reactions often require the use of strong bases and good leaving groups to achieve reasonable yields. acs.org
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in analyzing the transition states of oxetane ring formation. These analyses help in understanding the energetics and geometries of the transition states, which in turn dictate the reaction's feasibility and stereochemical outcome. For instance, in the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, the facile formation of the strained oxetane ring provides strong evidence for the involvement of an α-oxo gold carbene intermediate. nih.gov
The formation of the oxetane ring can proceed through various reactive intermediates depending on the reaction conditions and starting materials.
Oxonium Ions: In acid-catalyzed reactions, the protonation of a hydroxyl group can lead to the formation of an oxonium ion, which then undergoes intramolecular cyclization. taylorandfrancis.com For example, the biosynthesis of the oxetane ring in Taxol is proposed to involve polycyclic oxabicyclobutonium ions. ucdavis.edu Computational studies have been used to explore the electronic structures and reactivity of these oxonium ion intermediates. ucdavis.edu
Diradicals: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing oxetanes. researchgate.netmagtech.com.cn This reaction often proceeds through a diradical intermediate, and the geometry of this triplet diradical influences the diastereoselectivity of the reaction. illinois.edu
Metallacycles: Transition metal-catalyzed reactions can involve the formation of metallacycle intermediates. For instance, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization provides an efficient route to various substituted oxetanes, highlighting the versatility of metal-catalyzed pathways. nih.gov
Ring-Opening Reactions and Mechanistic Control
The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, a property that is widely exploited in organic synthesis. acs.orgacs.org The regioselectivity of these reactions is a key aspect and is influenced by both steric and electronic factors. magtech.com.cn
The ring-opening of 3-aryl oxetanes with nucleophiles is a common transformation. The regioselectivity of this cleavage is highly dependent on the nature of the nucleophile and the reaction conditions. magtech.com.cnresearchgate.net
Strong Nucleophiles: Generally, strong nucleophiles attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn
Weak Nucleophiles in the Presence of Acid: In the presence of an acid, even weak nucleophiles can open the oxetane ring, typically attacking the more substituted carbon atom due to electronic effects that stabilize the resulting carbocation-like transition state. magtech.com.cn
The stability of the oxetane ring towards nucleophilic attack is also influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of the nucleophile to the C-O σ* antibonding orbital. nih.gov However, the presence of an internal nucleophile, such as an alcohol or amine, can facilitate ring-opening even in 3,3-disubstituted systems under acidic conditions. nih.gov
The table below summarizes the outcomes of nucleophilic ring-opening reactions for various 3-substituted oxetanes.
| Nucleophile | Substrate | Product(s) | Conditions | Reference |
| TMSCN | Phenyl oxetane | Ring-opened cyano-alcohol | MgO, heptane, 40°C | researchgate.net |
| Aryl borates | 2-Aryloxetanes | β-Aryloxy alcohols | DCM | researchgate.net |
| Grignard reagents (e.g., PhMgBr) | Oxetane | 3-Phenyl-1-propanol | Benzene, reflux | acs.org |
| Lithium mercaptides | Oxetane | Ring-opened thioethers | With or without acid | researchgate.net |
Acid-catalyzed ring-opening is a prevalent reaction for oxetanes, particularly those bearing electron-donating groups that can stabilize a positive charge on the adjacent carbon atom. acs.orgresearchgate.net Both Brønsted and Lewis acids can be employed to promote this transformation. acs.orgnih.gov
The mechanism typically involves protonation of the oxetane oxygen, forming an oxonium ion, which renders the ring more susceptible to nucleophilic attack. taylorandfrancis.com The regioselectivity of the subsequent nucleophilic attack is governed by the stability of the resulting carbocationic species. For 3-aryl oxetanes, attack often occurs at the benzylic position. For instance, the hydrolysis of 3-phenyl-2,4,10-trioxa-adamantane in sulfuric acid shows a reversible ring-opening to an oxocarbonium ion. rsc.org
It's a common misconception that oxetanes are universally unstable under acidic conditions. nih.gov The stability is highly dependent on the substitution pattern. nih.gov While acidic conditions can lead to decomposition, particularly with strong acids, many 3,3-disubstituted oxetanes exhibit considerable stability. chemrxiv.org
Oxetanes can also undergo ring cleavage under photochemical or thermal conditions. These reactions often proceed through different mechanisms than their acid- or nucleophile-induced counterparts.
Photochemical Cleavage: The photochemical cleavage of oxetanes, often a retro-Paternò-Büchi reaction, can lead to the formation of a carbonyl compound and an alkene. acs.org This process can be initiated by direct excitation or through the use of a photosensitizer. acs.org The cleavage can proceed via C-O or C-C bond scission. acs.org
Thermal Cleavage: Thermal electrocyclic ring-opening of cyclobutenes, which are structurally related to oxetanes, is a well-studied process. libretexts.orgmasterorganicchemistry.compressbooks.pub The stereochemistry of these reactions is governed by the principles of orbital symmetry, specifically whether the ring-opening is conrotatory or disrotatory. libretexts.orgmasterorganicchemistry.compressbooks.pubmasterorganicchemistry.com For thermal reactions of systems with four π-electrons (like the C-C-C=O system that could be formed from an oxetane), a conrotatory motion is predicted. masterorganicchemistry.compressbooks.pub
Photochemical and Thermal Ring Cleavage Pathways
Cycloreversion (Retro-Paternò-Büchi) Mechanisms
The retro-Paternò-Büchi reaction is the microscopic reverse of the Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane. magtech.com.cnnih.gov This cycloreversion process involves the photochemical cleavage of the oxetane ring to regenerate the precursor carbonyl and alkene fragments.
The mechanism typically initiates with the absorption of light, promoting the oxetane to an excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a triplet state (T₁). rsc.orgmdpi.com The reaction can then proceed from either the singlet or triplet manifold. The cleavage of the C-C and C-O bonds of the oxetane ring leads to the formation of a 1,4-diradical intermediate. The stability of this diradical is a crucial factor in determining the reaction pathway. mdpi.com Subsequent fragmentation of the diradical yields the final carbonyl and alkene products.
For 3-(4-(trifluoromethoxy)phenyl)oxetane, two primary cycloreversion pathways are possible, leading to different product pairs:
Pathway A: Cleavage to form formaldehyde (B43269) and 1-(4-(trifluoromethoxy)phenyl)ethene.
Pathway B: Cleavage to form 4-(trifluoromethoxy)benzaldehyde (B1346576) and ethene.
The regioselectivity of the cleavage is influenced by the stability of the intermediate diradicals formed during the reaction. Theoretical studies on substituted oxetanes have shown that the presence of electron-donating or electron-withdrawing groups can significantly affect the rates of intersystem crossing and the preferred reaction pathway (singlet vs. triplet). rsc.org Electron-donating groups tend to promote the repair (cycloreversion) of oxetanes, whereas strongly electron-withdrawing groups may favor other decay processes. rsc.org
Diradical Intermediates in Thermal Decomposition
The thermal decomposition of oxetanes in the gas phase is a unimolecular reaction that proceeds through a diradical mechanism. rsc.org This process is distinct from photochemical cycloreversion and typically requires high temperatures (e.g., 400-450°C) to overcome the activation energy for ring cleavage. rsc.org
The mechanism is initiated by the homolytic cleavage of one of the C-C bonds in the oxetane ring, which is generally the weakest bond, to form a 1,4-diradical intermediate. escholarship.org This step is rate-determining. The diradical is a short-lived, high-energy species that rapidly undergoes further reactions. escholarship.org For 3-substituted oxetanes, the most likely subsequent step is the cleavage of the opposing C-O bond, leading to the formation of two smaller, stable molecules.
In the case of this compound, the thermal decomposition would proceed as follows:
Initiation: Homolytic cleavage of the C2-C3 bond to form a 1,4-diradical. The radical at C3 is stabilized by the adjacent phenyl ring.
Fragmentation: The resulting diradical undergoes rapid cleavage of the C4-O bond.
Products: This fragmentation pathway yields formaldehyde and 1-(4-(trifluoromethoxy)phenyl)ethene.
Studies on the thermal decomposition of 3,3-dialkyloxetanes have provided kinetic data that support this diradical mechanism. The reactions are kinetically first-order and follow the Arrhenius equation, with activation energies consistent with C-C bond homolysis. rsc.org
| Compound | Temperature Range (°C) | log(A, s⁻¹) | Eₐ (kJ/mol) | Products | Reference |
| 3-ethyl-3-methyloxetan | 407 - 448 | 15.36 | 251.2 | 2-methylbut-1-ene + Formaldehyde | rsc.org |
| 3,3-diethyloxetan | 402 - 463 | 15.30 | 249.9 | 2-ethylbut-1-ene + Formaldehyde | rsc.org |
Table 1: Arrhenius parameters for the thermal decomposition of 3,3-disubstituted oxetanes, illustrating the high activation energies characteristic of diradical pathways.
Rearrangement and Ring-Expansion Mechanisms Involving Oxetanes
The strain within the oxetane ring makes it susceptible to rearrangement and ring-expansion reactions, which can be promoted by acids, light, or transition metals. nih.gov These reactions provide pathways to larger heterocyclic systems, such as tetrahydrofurans or 1,4-dioxepines.
One common mechanism involves the acid-catalyzed formation of a carbocation intermediate. Protonation of the oxetane oxygen atom, followed by ring opening, generates a γ-hydroxycarbocation. This intermediate can then undergo intramolecular rearrangement. For this compound, the formation of a carbocation at the C3 position would be disfavored due to the electron-withdrawing nature of the trifluoromethoxy group on the phenyl ring. However, carbocation formation at C2 or C4 could lead to subsequent reactions. masterorganicchemistry.com
A key type of rearrangement is the Pinacol-type rearrangement. For example, a variant of this can lead to the ring expansion of an oxetane to a tetrahydrofuran (B95107) derivative through the migration of a C-C bond. masterorganicchemistry.com
Transition metal catalysis offers another route to ring expansion. For instance, Ru-catalyzed [4+1] insertion of diazo compounds into 2-aryloxetanes has been shown to produce 1,4-dioxepines. nih.gov Cobalt-catalyzed carbonylative ring expansion can also transform oxetanes into γ-lactones under syngas pressure, a reaction that proceeds through an acidic cobalt-hydride species that activates the oxetane ring. researchgate.net
| Reaction Type | Catalyst/Reagent | Precursor | Product | Reference |
| [4+1] Insertion | Ru-catalyst, 2-diazo-1,3-dicarbonyl | 2-Aryloxetane | 1,4-Dioxepine | nih.gov |
| Epoxide Ring Expansion | Dimethyloxosulfonium methylide | Methyl ketone | Chiral Oxetane | acs.org |
| Carbonylative Ring Expansion | Co₂(CO)₈, Syngas (CO/H₂) | Oxetane | γ-Lactone | researchgate.net |
| Alkyl Shift Rearrangement | Acid (forms carbocation) | Substituted Oxetane | Tetrahydrofuran derivative | masterorganicchemistry.com |
Table 2: Examples of rearrangement and ring-expansion reactions involving oxetane substrates.
Influence of Trifluoromethoxy and Phenyl Substituents on Reaction Energetics and Selectivity
The trifluoromethoxy (-OCF₃) and phenyl substituents at the 3-position of the oxetane ring exert profound control over the molecule's reactivity, influencing both the energetics of transition states and the selectivity of reaction pathways.
Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is strongly electron-withdrawing and highly lipophilic. nih.govmdpi.com Its electronic influence is primarily due to a strong negative inductive effect (-I) caused by the highly electronegative fluorine atoms. This is only partially counteracted by a weak positive resonance effect (+R) from the oxygen lone pairs, which is significantly diminished compared to a methoxy (B1213986) (-OCH₃) group because the fluorine atoms withdraw electron density from the oxygen. nih.govresearchgate.net
Energetics: The powerful -I effect of the para-OCF₃ group deactivates the phenyl ring toward electrophilic attack and destabilizes any adjacent positive charge (carbocation) that might form during a reaction. researchgate.net For instance, in acid-catalyzed ring-opening reactions that might proceed via a benzylic carbocation at C3, the trifluoromethoxy group would significantly increase the activation energy, making such a pathway less favorable compared to an unsubstituted phenyl or a methoxy-substituted phenyl analogue. rsc.org Conversely, it can stabilize anionic intermediates at the meta and para positions. nih.gov
Selectivity: In reactions involving nucleophilic attack on the phenyl ring, the -OCF₃ group is a para-directing deactivator. researchgate.net In reactions involving the oxetane ring itself, its electronic influence can affect the regioselectivity of ring opening.
Phenyl Group: The phenyl group provides steric bulk and can stabilize adjacent radical or charged intermediates through resonance.
Energetics: In the thermal decomposition via a diradical intermediate, the phenyl group at C3 stabilizes the adjacent radical center through delocalization, which can lower the activation energy for the initial C-C bond cleavage compared to a non-aromatic substituent.
Selectivity: The presence of the bulky phenyl group can direct incoming reagents to attack the less sterically hindered positions of the oxetane ring. In nucleophilic ring-opening reactions, attack is more likely to occur at the C2 or C4 positions rather than the more crowded C3 position. Studies on the reactions of 3,3-disubstituted oxetanes show that the nature of the substituents on the aryl ring can impact reactivity, though in some cases, the effect is minor. acs.org However, reactions that rely on the formation of a stabilized carbocation at the benzylic position are highly sensitive to the electronic nature of the aryl substituents. rsc.org
| Substituent (at para-position) | Hammett Parameter (σₚ) | Inductive Effect | Resonance Effect | Influence on Benzylic Cation | Reference |
| -OCH₃ | -0.27 | Weakly -I | Strongly +R | Strongly Stabilizing | |
| -F | +0.06 | Strongly -I | Weakly +R | Weakly Destabilizing | nih.gov |
| -H | 0.00 | Neutral | Neutral | Neutral | |
| -CF₃ | +0.54 | Strongly -I | -R | Strongly Destabilizing | |
| -OCF₃ | +0.35 | Strongly -I | Weakly +R | Strongly Destabilizing | nih.gov |
Table 3: Comparison of the electronic properties of the trifluoromethoxy group with other common substituents and their predicted effect on the stability of a benzylic carbocation.
Derivatization and Chemical Functionalization of 3 4 Trifluoromethoxy Phenyl Oxetane
Strategies for Functionalization While Preserving the Oxetane (B1205548) Ring
A primary goal in the derivatization of 3-(4-(trifluoromethoxy)phenyl)oxetane is to introduce new functional groups while keeping the core oxetane structure intact. This allows for the systematic tuning of a molecule's physicochemical properties, such as solubility and lipophilicity. acs.org
The phenyl group of this compound offers a versatile handle for introducing a wide array of substituents. Standard electrophilic aromatic substitution (SEAr) reactions can be employed, although the directing effects of both the oxetane and the trifluoromethoxy group must be considered. masterorganicchemistry.comlibretexts.org The trifluoromethoxy group is generally considered to be deactivating and meta-directing, while the 3-oxetanyl group's electronic influence can be more complex.
Beyond classical SEAr reactions, modern cross-coupling methodologies provide powerful tools for aromatic ring functionalization. For instance, if a halo-substituted precursor to this compound is used (e.g., 3-(4-bromo-phenyl)oxetane), a variety of transformations are possible. Palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) couplings allow for the introduction of diverse aryl, heteroaryl, amino, and alkynyl groups. organic-chemistry.org The aryl bromide functionality, in particular, serves as a valuable synthetic handle for such downstream diversifications. acs.org
Furthermore, the oxetane ring itself can act as a directing group in ortho-lithiation reactions. acs.org Treatment of an aryloxetane with a strong base like s-butyllithium can lead to deprotonation at the ortho position of the aryl ring, creating a nucleophilic center that can react with various electrophiles. acs.org This strategy allows for regioselective functionalization that might be difficult to achieve through other means.
A summary of potential aromatic ring modifications is presented below:
| Reaction Type | Reagents/Catalysts | Functional Group Introduced |
| Electrophilic Aromatic Substitution | ||
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | -R |
| Cross-Coupling Reactions (from halo-aryl precursor) | ||
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | -R (aryl, vinyl) |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | -NR₂ |
| Sonogashira Coupling | R-C≡CH, Pd/Cu catalysts, base | -C≡C-R |
| Directed ortho-Metalation | ||
| Lithiation | s-BuLi, then electrophile (E+) | -E (e.g., -CHO, -SiMe₃) |
Direct functionalization of the oxetane ring itself is another important strategy. For 3-aryl oxetanes, the C3 position is a primary target. One approach involves the synthesis of 3-aryl-3-carboxylic acid oxetanes, which serve as versatile intermediates. acs.org These can be prepared via a two-step sequence involving a Friedel-Crafts reaction of a 3-hydroxyoxetane with furan (B31954), followed by oxidative cleavage of the furan ring. acs.org The resulting carboxylic acid can then be converted into a variety of other functional groups, such as amides or esters. researchgate.net
Visible light photoredox catalysis has also emerged as a powerful tool for the functionalization of oxetanes. acs.orgresearchgate.net For example, 3-aryl-3-carboxylic acid oxetanes can undergo decarboxylative alkylation, where the carboxylic acid is converted into a tertiary benzylic radical that can then add to activated alkenes. researchgate.net This method allows for the construction of 3-aryl-3-alkyl substituted oxetanes, which can possess enhanced three-dimensionality. acs.org
The C2 position of the oxetane ring can also be functionalized. 2-(Aryl-sulfonyl)oxetanes, for instance, can be prepared and subsequently functionalized at the C2 position via organometallic intermediates. rsc.org This allows for the introduction of a variety of substituents at a position adjacent to the ring oxygen.
Late-stage functionalization (LSF) is a crucial strategy in drug discovery, as it allows for the modification of complex molecules at a late point in their synthesis, enabling rapid generation of analogues for structure-activity relationship (SAR) studies. acs.orgnih.gov The oxetane motif is often introduced late in a synthetic sequence to improve the pharmacokinetic properties of a lead compound. nih.govacs.org
Ruthenium-catalyzed C-H activation has been shown to be an effective LSF strategy for the meta-C-H alkylation of aromatic rings in drug-like molecules. nih.gov This approach could potentially be applied to this compound to introduce alkyl groups at the positions meta to the oxetane substituent.
Furthermore, the development of robust methods for the synthesis of oxetane rings, such as those involving alcohol C-H functionalization, can be applied in a late-stage context to introduce the oxetane motif into complex, pre-existing molecular scaffolds. acs.org For example, a complex alcohol can be directly converted into an oxetane-containing derivative in a single step. acs.org
Transformations Yielding Other Heterocyclic Systems from Oxetane Precursors
The inherent ring strain of the oxetane ring (approximately 107 kJ/mol) makes it a useful precursor for the synthesis of other, less-strained heterocyclic systems through ring-opening and rearrangement reactions. utexas.edumagtech.com.cn
Oxetanes can undergo cationic ring-opening polymerization to form polyethers. wikipedia.orggoogle.com This process is typically initiated by strong acids or Lewis acids, which activate the oxetane oxygen for nucleophilic attack by another monomer unit. wikipedia.org The polymerization of 3-substituted oxetanes, such as this compound, would be expected to proceed in a head-to-tail fashion to produce linear polyethers. wikipedia.org
The properties of the resulting polymer can be tuned by copolymerizing the oxetane with other cyclic ethers, such as tetrahydrofuran (B95107) (THF). wikipedia.org The photopolymerization of oxetanes, often in combination with epoxides or acrylates, is another area of active research, particularly for applications in coatings and 3D printing. radtech.orgrsc.org
A table summarizing the polymerization of oxetanes is presented below:
| Polymerization Type | Initiators | Resulting Polymer | Key Features |
| Cationic Ring-Opening Polymerization | Lewis acids (e.g., BF₃·OEt₂), strong protonic acids | Polyether | Linear polymer, head-to-tail connectivity for 3-substituted oxetanes. wikipedia.org |
| Cationic Photopolymerization | Photoacid generators (e.g., triarylsulfonium salts) | Polyether | Can be very rapid and exothermic once initiated. radtech.org |
| Copolymerization | Cationic initiators | Copolymer (e.g., with THF) | Allows for tuning of material properties like crystallinity. wikipedia.org |
Oxetanes can serve as precursors for the synthesis of five-membered heterocycles, most notably furans and their derivatives. thieme-connect.comhkust.edu.hk One strategy involves the acid-catalyzed ring-opening of oxetane-alkylidene derivatives. thieme-connect.com These precursors, when treated with a catalytic amount of a Lewis acid like BF₃·OEt₂, can rapidly rearrange to form polysubstituted furans in high yields. thieme-connect.com
Another approach involves the rearrangement of oxaspirohexanes, which can be derived from oxetanes, to 3-methylenetetrahydrofurans, catalyzed by platinum complexes. researchgate.net Reductive ring-opening of 3-aryloxetanes catalyzed by frustrated Lewis pairs has also been shown to lead to aryl migration and the formation of substituted tetrahydrofurans under certain conditions. acs.org Furthermore, the reaction of oxetanes with diazo compounds can lead to ring expansion, providing access to tetrahydrofurans. sioc-journal.cn
Stereochemical Control in Derivatization Processes
Achieving stereochemical control during the derivatization of this compound is a critical aspect of synthesizing specific, chirally pure molecules for various applications. The strategies employed to control the formation of new stereocenters on or adjacent to the oxetane ring often rely on the use of chiral catalysts or auxiliaries, and by leveraging the inherent stereochemistry of the starting material. While specific studies on the derivatization of this compound are not extensively documented in publicly available research, the principles of stereocontrol can be understood from studies on analogous 3-aryloxetanes. These studies provide a framework for predicting the behavior of the target compound, considering the electronic influence of the trifluoromethoxy group.
The derivatization processes can be broadly categorized into two main types: reactions that introduce new substituents at the 3-position, creating a quaternary stereocenter, and reactions that functionalize other positions of the oxetane ring, such as the C2 and C4 positions, leading to di- or polysubstituted oxetanes with defined relative stereochemistry.
In the synthesis of 2,4-disubstituted oxetanes, stereocontrol is often achieved through diastereoselective reactions. For instance, the reduction of β-hydroxyketones derived from 1,3-aryldiketones can be directed to form either syn- or anti-1,3-diols with high diastereoselectivity by carefully selecting the chemical reducing agent. These diols can then undergo stereospecific cyclization to yield the corresponding cis- or trans-2,4-disubstituted aryloxetanes. A chemoenzymatic approach, using whole-cell biocatalysts like Lactobacillus reuteri or baker's yeast, has been shown to produce enantiomerically enriched aldols, which are precursors to these optically active diols and, subsequently, the final oxetane products. rsc.orguniba.it The diastereomeric ratio of the resulting diols can be as high as 98:2, leading to oxetanes with enantiomeric excesses (ee) of up to 94%. rsc.orguniba.it
Another strategy for achieving diastereoselectivity involves the intramolecular Michael addition of γ-allyloxy vinylogous urethanes. Deprotonation followed by cyclization and a Cope elimination can lead to the formation of 3-methylene-2,4-disubstituted oxetanes with a degree of diastereoselectivity. doi.org
For the creation of a chiral center at the 3-position, methods to synthesize 3-aryl-3-aminooxetanes and other 3,3-disubstituted oxetanes have been developed. One such method involves the use of oxetane sulfonyl fluorides (OSFs) as precursors. These compounds can react with a wide array of nucleophiles, including over 100 different amines, under mild conditions to generate 3-aryl-3-aminooxetanes. doi.org While this method focuses on diversity, enantioselective versions using chiral catalysts could potentially control the stereochemistry of the newly formed quaternary center.
Furthermore, photoredox catalysis has emerged as a powerful tool. For example, dual photoredox/nickel catalysis has been employed in the synthesis of 3-amino-3-aryl oxetane motifs. doi.org Chiral ligands in such catalytic systems are a promising avenue for inducing enantioselectivity.
The electronic nature of the substituent on the phenyl ring of 3-aryloxetanes can significantly influence the reactivity and selectivity of these derivatization reactions. The 4-(trifluoromethoxy)phenyl group, with its strong electron-withdrawing nature, would be expected to affect the stability of any charged or radical intermediates formed during the reaction, thereby influencing the stereochemical outcome. For instance, in reactions proceeding through a carbocation intermediate at the benzylic position, the electron-withdrawing trifluoromethoxy group would destabilize such an intermediate, potentially altering the reaction pathway or the efficacy of stereocontrol compared to electron-donating or neutral substituents.
The following table summarizes research findings on the stereocontrolled derivatization of various 3-aryloxetanes, which serve as valuable models for understanding the potential derivatization of this compound.
Interactive Data Table: Stereochemical Control in the Derivatization of 3-Aryloxetanes
| Precursor/Substrate | Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1-Aryl-1,3-diketone | Chemoenzymatic reduction & cyclization | Lactobacillus reuteri / Chemical reducing agent | 2,4-Disubstituted aryloxetane | up to 98:2 | up to 94% | rsc.orguniba.it |
| 1-Aryl-1,3-diketone | Chemoenzymatic reduction & cyclization | Baker's yeast / Chemical reducing agent | 2,4-Disubstituted aryloxetane | up to 98:2 | up to 94% | rsc.orguniba.it |
| γ-Allyloxy vinylogous urethane | Intramolecular Michael addition/Cope elimination | Base | 3-Methylene-2,4-disubstituted oxetane | Diastereoselective | N/A | doi.org |
| 3-Aryl-oxetan-3-ol | Nucleophilic substitution via OSF | Various amines | 3-Aryl-3-aminooxetane | N/A | N/A | doi.org |
| 3-Aryl oxetane carboxylic acid | Dual Photoredox/Nickel Catalysis | Ir photocatalyst, Ni source | 3-Amino-3-aryl oxetane | N/A | N/A | doi.org |
Computational Chemistry and Spectroscopic Characterization of 3 4 Trifluoromethoxy Phenyl Oxetane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of 3-(4-(trifluoromethoxy)phenyl)oxetane. These calculations allow for a detailed exploration of the molecule's potential energy surface, revealing stable conformations, transition states, and reaction pathways.
The three-dimensional structure of this compound is not static. It is defined by the puckering of the oxetane (B1205548) ring and the rotational orientation of the appended phenyl group. The unsubstituted oxetane ring is nearly planar but possesses a small puckering angle. beilstein-journals.org The introduction of a bulky substituent at the 3-position, such as the 4-(trifluoromethoxy)phenyl group, induces a more significantly puckered conformation to alleviate steric strain. acs.org
DFT calculations are employed to determine the preferred conformation by locating the global minimum on the potential energy surface. These studies typically involve:
Ring Puckering: The oxetane ring can exist in a puckered conformation where one atom deviates from the plane of the other three. For a 3-substituted oxetane, this leads to two primary conformers where the substituent is in either an axial or pseudo-equatorial position. DFT calculations can quantify the energy difference between these conformers.
Aryl Group Rotation: The rotation around the C-C single bond connecting the oxetane and the phenyl ring is also a key conformational variable. DFT can map the energy profile of this rotation to identify the most stable torsional angles and the energy barriers between them.
Conformational analysis using DFT methods like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) can predict the relative stabilities of different conformers. nih.gov For 3-phenyl-oxetane analogues, the equatorial conformation is generally favored. The results of such a study would typically be presented in a table summarizing the relative energies of the stable conformers.
Table 1: Hypothetical DFT-Calculated Conformational Energies for this compound
| Conformer | Dihedral Angle (C-C-C-O) | Phenyl Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| 1 | ~25° | Equatorial | 0.00 | 85.1 |
| 2 | ~25° | Axial | 1.15 | 14.9 |
This table is illustrative, based on general principles of substituted oxetanes. Actual values would require specific DFT calculations.
The reactivity of this compound is dominated by two main possibilities: reactions involving the aromatic ring and ring-opening of the strained oxetane. The oxetane ring possesses a significant ring strain energy (approximately 25.5 kcal/mol), which is a thermodynamic driving force for ring-opening reactions. beilstein-journals.org However, theoretical studies indicate that the activation energy for oxetane ring-opening is higher than that for analogous epoxides, making them kinetically more stable. researchgate.net
DFT calculations are crucial for mapping the energy landscapes of potential reactions. mdpi.com This involves locating the transition state (TS) structures and calculating the activation barriers (ΔG‡). For instance, in an acid-catalyzed ring-opening, DFT can model the protonation of the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons. The regioselectivity of the attack (at C2 vs. C4) is determined by the relative energies of the respective transition states. magtech.com.cn Under acidic conditions, nucleophilic attack is generally favored at the more substituted carbon atom due to electronic effects stabilizing the partial positive charge in the transition state. magtech.com.cn
A typical DFT study on a reaction mechanism would provide:
The optimized geometries of reactants, intermediates, transition states, and products.
The Gibbs free energy profile, showing the activation energies for each step. beilstein-journals.orgrsc.org
Analysis of the electronic structure at the transition state to understand the key interactions driving the reaction.
Table 2: Hypothetical DFT-Calculated Activation Barriers for Ring-Opening of Protonated this compound with a Nucleophile (Nu⁻)
| Pathway | Attacked Carbon | Transition State | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Path A | C2 | TS_A | 22.5 |
| Path B | C4 | TS_B | 23.1 |
This illustrative table suggests a slight preference for nucleophilic attack at the C2 position, which is typical for 3-substituted oxetanes under certain conditions. Specific values depend on the nucleophile, solvent, and level of theory.
The trifluoromethoxy (-OCF₃) group is a unique substituent with potent electronic effects. It is strongly electron-withdrawing, primarily through a powerful inductive effect (-I) that outweighs its weak resonance-donating effect (+R). nih.gov Its electronic properties are often compared to those of halogens. nih.gov This has a profound impact on the reactivity of both the phenyl ring and the adjacent oxetane.
DFT calculations can quantify these electronic effects through various analyses:
Molecular Electrostatic Potential (MESP): MESP maps visually represent the charge distribution on the molecule's surface. For this compound, the MESP would show a region of high positive potential (electron deficiency) on the phenyl ring, particularly at the ortho and para positions relative to the oxetane, and a highly negative potential around the fluorine atoms. mdpi.comlibretexts.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, orbital interactions, and bond character. It can be used to calculate the partial atomic charges on the ring carbons, showing the electron-withdrawing effect of the -OCF₃ group. acs.org
Reactivity Descriptors: Conceptual DFT provides reactivity indices like chemical potential, hardness, and the Fukui function, which can predict the most likely sites for electrophilic or nucleophilic attack. nih.govnih.gov
The electron-withdrawing nature of the p-OCF₃ group deactivates the phenyl ring toward electrophilic aromatic substitution. libretexts.org Conversely, it increases the acidity of the benzylic proton at the C3 position of the oxetane ring, potentially facilitating reactions involving deprotonation at this site.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational dynamics and intermolecular interactions over time.
MD simulations can provide a detailed picture of the conformational landscape of this compound in a given environment (e.g., in a vacuum or a specific solvent). These simulations can track:
Ring Puckering Dynamics: The oxetane ring is not locked in a single puckered state but can dynamically invert between different puckered forms. MD can measure the frequency and timescales of these transitions.
Phenyl Group Rotation: The simulation can show how freely the phenyl group rotates relative to the oxetane ring and whether specific orientations are stabilized by interactions with the solvent. researchgate.net
Solvent Effects: Running simulations in explicit solvent models (like TIP3P water) allows for the study of how solvent molecules arrange around the solute and influence its dynamics through hydrogen bonding and dielectric effects. nih.govnih.gov Comparing simulations in different solvents can reveal environment-dependent conformational preferences. chemrxiv.org
Analysis of the MD trajectory can yield Ramachandran-like plots for the key dihedral angles, showing the populated conformational states and the transitions between them over the course of the simulation.
The 3-aryloxetane motif is increasingly used in medicinal chemistry as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups, to improve properties like solubility and metabolic stability. nih.govnih.govnih.govacs.org this compound itself can be considered a building block for larger, more complex molecules like drug candidates.
MD simulations are invaluable for understanding how this moiety behaves when incorporated into a larger scaffold, particularly when interacting with a biological target like a protein. In this context, MD simulations can:
Predict Binding Modes: By docking the molecule into a protein's active site and running an MD simulation, researchers can assess the stability of the binding pose and observe how the ligand and protein adapt to each other.
Analyze Intermolecular Interactions: The simulation can identify and quantify key interactions, such as hydrogen bonds formed by the oxetane oxygen or hydrophobic interactions involving the trifluoromethoxyphenyl group, that contribute to binding affinity. nih.gov
These simulations provide critical insights that guide the design of more potent and selective therapeutic agents, validating the role of the oxetane as a valuable component in the medicinal chemist's toolbox. nih.govresearchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Advanced spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound and for investigating its dynamic behavior, such as photochemical reactions. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and time-resolved spectroscopy each offer unique insights into the molecular framework and its potential transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of this compound. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the protons on the oxetane ring typically appear as multiplets due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) bonded to the oxygen atom are expected to resonate at a lower field (higher ppm) compared to other methylene protons in a saturated ring system, often in the range of 4.6–4.9 ppm. mdpi.comresearchgate.net The single proton at the C3 position, adjacent to the phenyl group, would also show a distinct chemical shift. The aromatic protons on the phenyl ring exhibit a characteristic AA'BB' splitting pattern due to the para-substitution, with two doublets appearing in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms. The carbon atoms of the oxetane ring have characteristic shifts, with the carbons bonded to oxygen (C2 and C4) appearing downfield. mdpi.com The trifluoromethoxy group (OCF₃) significantly influences the electronic environment of the phenyl ring. The carbon atom of the OCF₃ group itself is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). rsc.org The aromatic carbon to which the OCF₃ group is attached also shows a slight downfield shift.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for confirming the presence and integrity of the trifluoromethoxy group. nih.govnih.gov This technique is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. rsc.org For the -OCF₃ group on the phenyl ring, a single, sharp resonance is expected in the ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of this peak is characteristic of the trifluoromethoxy environment. rsc.orgcnr.it
Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| ¹H | Oxetane CH₂ (C2, C4) | 4.6 - 4.9 | Multiplet | Protons adjacent to the ring oxygen. | |
| ¹H | Oxetane CH (C3) | 3.8 - 4.2 | Multiplet | Proton at the point of substitution. | |
| ¹H | Aromatic (ortho to OCF₃) | 7.2 - 7.4 | Doublet | ~8-9 Hz | |
| ¹H | Aromatic (meta to OCF₃) | 7.4 - 7.6 | Doublet | ~8-9 Hz | |
| ¹³C | Oxetane C2, C4 | 80 - 85 | Carbons adjacent to the ring oxygen. mdpi.com | ||
| ¹³C | Oxetane C3 | 45 - 55 | Substituted carbon of the oxetane ring. | ||
| ¹³C | Aromatic C-1 (C-ipso) | 135 - 145 | Carbon attached to the oxetane ring. | ||
| ¹³C | Aromatic C-4 (C-OCF₃) | 145 - 150 | Quartet | ²J_CF ≈ 1-2 Hz | |
| ¹³C | OCF₃ | 120 - 125 | Quartet | ¹J_CF ≈ 250-260 Hz | |
| ¹⁹F | OCF₃ | -58 to -60 | Singlet | Relative to CFCl₃. |
Note: The predicted values are based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Key Vibrational Modes:
C-F Stretching: The most prominent feature in the IR spectrum of this compound is expected to be the very strong and broad absorption bands associated with the symmetric and antisymmetric stretching vibrations of the C-F bonds in the trifluoromethoxy group, typically found in the 1100-1300 cm⁻¹ region. cdnsciencepub.combjp-bg.com
C-O-C Stretching: The oxetane ring exhibits characteristic C-O-C stretching vibrations. The asymmetric stretch is typically a strong band in the IR spectrum, often observed around 950-1000 cm⁻¹. umanitoba.ca The symmetric C-O-C stretch is usually weaker in the IR but may be stronger in the Raman spectrum.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring appear in the 1450-1610 cm⁻¹ region.
Oxetane Ring Puckering: The four-membered oxetane ring has a low-frequency ring-puckering vibrational mode, which is often observed below 100 cm⁻¹ in the far-IR and Raman spectra. umanitoba.caresearchgate.net This mode is sensitive to the substitution on the ring.
C-O Stretching (Aryl-Ether): The stretching of the C-O bond connecting the phenyl ring to the trifluoromethoxy group gives rise to bands in the fingerprint region.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak | Medium |
| C-H Stretch (Aliphatic) | Oxetane Ring | 2850 - 3000 | Medium | Medium |
| C=C Stretch | Phenyl Ring | 1450 - 1610 | Medium-Strong | Strong |
| C-F Stretch (Antisymmetric) | -OCF₃ | 1250 - 1300 | Very Strong | Weak |
| C-F Stretch (Symmetric) | -OCF₃ | 1100 - 1200 | Very Strong | Medium |
| C-O-C Stretch (Asymmetric) | Oxetane Ring | 950 - 1000 | Strong | Weak |
| C-O-C Stretch (Symmetric) | Oxetane Ring | 1020 - 1080 | Weak | Strong |
| Ring Puckering | Oxetane Ring | < 100 | Medium | Medium |
Time-resolved spectroscopy techniques, such as laser flash photolysis and transient absorption spectroscopy, are powerful tools for studying the fast photochemical reactions of molecules like this compound. nih.gov Phenyl-substituted oxetanes are known to undergo photochemical ring-opening reactions, often referred to as a retro-Paternò-Büchi reaction, upon UV irradiation. nih.govcore.ac.uk
These reactions proceed through short-lived, high-energy intermediates that cannot be isolated but can be detected spectroscopically on timescales ranging from femtoseconds to microseconds. acs.org The investigation of these pathways is crucial for understanding the photostability and potential phototoxicity of the compound.
Investigated Photochemical Processes:
Excited State Formation: Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). Time-resolved techniques can monitor the decay of this state.
Intersystem Crossing: The initial singlet state can undergo intersystem crossing to form a more stable, longer-lived triplet state (T₁). Transient absorption spectroscopy is well-suited to detect the characteristic absorption of these triplet species. acs.orgresearchgate.net
Cycloreversion Pathways: The excited state (either S₁ or T₁) can undergo cycloreversion through one of two primary pathways:
C-C Bond Cleavage: Scission of the carbon-carbon bond in the oxetane ring leads to the formation of a 1,4-diradical intermediate. This pathway typically results in the formation of a carbonyl compound (an aldehyde or ketone) and an alkene. acs.org
C-O Bond Cleavage: Scission of a carbon-oxygen bond can also occur, leading to a different set of diradical intermediates and ultimately different fragmentation products. acs.org
Detection of Intermediates: Time-resolved spectroscopy allows for the direct observation of the transient absorption spectra of the excited triplet state and potentially the diradical intermediates. rsc.org By monitoring the rise and decay kinetics of these transient signals, the lifetimes of the intermediates and the rates of the various photochemical steps can be determined.
The trifluoromethoxy substituent on the phenyl ring can influence the photophysical properties, such as the energy levels and lifetimes of the excited states, thereby affecting the efficiency and outcome of the photochemical reaction.
Interactive Table: Transient Species and Spectroscopic Probes in Photochemical Studies
| Transient Species | Formation Pathway | Typical Lifetime | Detection Method | Information Gained |
| Excited Singlet State (S₁) | Direct Photoexcitation | Picoseconds to Nanoseconds | Time-Resolved Fluorescence, Transient Absorption | Initial photophysical processes, rate of intersystem crossing. |
| Excited Triplet State (T₁) | Intersystem Crossing from S₁ | Nanoseconds to Microseconds | Transient Absorption Spectroscopy | Key reactive state for many photocycloreversions, quenching kinetics. acs.org |
| 1,4-Diradical Intermediate | C-C or C-O bond cleavage from T₁ or S₁ | Nanoseconds to Microseconds | Transient Absorption Spectroscopy | Direct evidence of ring-opening, mechanism of fragmentation. acs.orgresearchgate.net |
| Exciplex | Interaction of excited molecule with a ground-state molecule | Nanoseconds | Time-Resolved Fluorescence | Can be a precursor to product formation in bimolecular reactions. core.ac.uk |
Emerging Research Directions and Synthetic Innovations for Trifluoromethoxy Substituted Oxetanes
Development of Green Chemistry Approaches to Oxetane (B1205548) Synthesis
Modern synthetic chemistry increasingly prioritizes environmentally benign methods. For the synthesis of trifluoromethoxy-substituted oxetanes, several green approaches are supplanting traditional, often harsh, techniques.
Photocatalysis: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl and an alkene, is a classic method for oxetane synthesis. mdpi.com Traditionally, this reaction required high-energy UV light, which can lead to side reactions and is not energy-efficient. nih.gov A significant green innovation is the use of visible-light photocatalysis. mdpi.comnih.govrsc.org This approach uses a photocatalyst, often an iridium-based complex, that absorbs lower-energy visible light to promote the reaction. nih.govnih.gov This method offers milder reaction conditions and greater selectivity, which is crucial when dealing with functionalized substrates like those containing a trifluoromethoxy group. rsc.org For instance, visible-light-mediated Paternò-Büchi reactions have been successfully applied to aromatic ketones, providing a direct pathway to aryl-substituted oxetanes. mdpi.comrsc.org
Biocatalysis: Enzymes offer a highly selective and sustainable route to chemical synthesis. repec.orgresearchgate.net Recently, the discovery and engineering of halohydrin dehalogenase enzymes have created a biocatalytic platform for the enantioselective formation of chiral oxetanes. repec.orgnih.govresearchgate.net This method can produce chiral oxetanes and their corresponding ring-opened products, chiral γ-substituted alcohols, with excellent efficiency and enantioselectivity (>99% e.e.). researchgate.net The reactions are performed under environmentally benign conditions and are scalable, representing a significant step forward in green chemical manufacturing. nih.govresearchgate.net
C-H Functionalization: Directly converting C-H bonds into C-O bonds to form the oxetane ring is a highly atom-economical strategy. Recent methodologies enable the direct conversion of alcohols into oxetanes via a photoredox-catalyzed radical process. nih.govacs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as 1,3-diols or haloalcohols, streamlining the synthesis. acs.orgnih.gov The use of affordable organic photocatalysts like 4CzIPN under mild conditions makes this a particularly attractive green method for synthesizing complex oxetanes, including spirocyclic systems. nih.gov
| Green Synthetic Method | Key Features | Relevance to Trifluoromethoxy-Substituted Oxetanes | Citations |
|---|---|---|---|
| Visible-Light Photocatalysis (Paternò-Büchi) | Uses low-energy visible light; mild conditions; high regio- and diastereoselectivity. | Direct synthesis from trifluoromethoxy-phenyl ketones and alkenes. | mdpi.comnih.govrsc.org |
| Biocatalysis (Halohydrin Dehalogenase) | High enantioselectivity; aqueous conditions; scalable. | Potential for producing chiral 3-(4-(trifluoromethoxy)phenyl)oxetane. | repec.orgresearchgate.netnih.govresearchgate.net |
| Photoredox C-H Functionalization | High atom economy; starts from simple alcohols; mild radical process. | Streamlined synthesis from homoallylic alcohols containing the trifluoromethoxy-phenyl moiety. | nih.govacs.orgresearchgate.net |
Advancements in Flow Chemistry for Scalable Production
Transitioning synthetic protocols from the lab bench to industrial-scale production presents significant challenges, especially for photochemical reactions. Flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a powerful solution. For the synthesis of trifluoromethoxy-substituted oxetanes via photochemical routes, flow reactors offer distinct advantages over traditional batch processes.
Microfluidic photoreactors allow for precise control over reaction parameters such as light intensity, residence time, and temperature. The large surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, which is often a problem in large-scale batch reactors, leading to improved reaction efficiency and higher yields. rsc.org This technology has been successfully applied to visible-light Paternò-Büchi reactions, demonstrating improved productivity and generality. rsc.org The scalability of these systems makes them ideal for the industrial production of high-value oxetane building blocks for the pharmaceutical industry. rsc.org
Strategies for Accessing Challenging Substitution Patterns and Chiral Oxetanes
The therapeutic potential of an oxetane-containing molecule is highly dependent on its specific three-dimensional structure, including its substitution pattern and stereochemistry. nih.gov Therefore, developing methods to access structurally complex and chiral trifluoromethoxy-substituted oxetanes is a key research focus.
Accessing Quaternary Stereocenters: Creating oxetanes with all-carbon quaternary stereocenters (a carbon atom bonded to four other carbon atoms) is a significant synthetic challenge. An iridium-catalyzed C-C coupling of primary alcohols with isoprene (B109036) oxide provides the first general asymmetric synthesis of such oxetanes. nih.govnih.gov This method can be applied to create analogues of existing drugs, such as haloperidol, demonstrating its utility in medicinal chemistry. nih.govnih.gov
Asymmetric Ring-Opening: An alternative approach to chiral oxetanes is the asymmetric ring-opening of a prochiral oxetane. Chiral Brønsted acids have been used as catalysts for the desymmetrization of 3-substituted oxetanes, providing access to highly functionalized chiral building blocks under mild conditions. acs.orgrsc.org This strategy could be applied to a prochiral oxetane precursor to install the trifluoromethoxy-phenyl group in an enantioselective manner.
Synthesis from Functionalized Precursors: A direct and versatile strategy involves the cyclization of functionalized acyclic precursors. Rhodium-catalyzed O-H insertion into a β-bromohydrin followed by C-C bond-forming cyclization allows for the synthesis of diversely functionalized oxetanes, including those with aryl substituents. rsc.orgrsc.org By starting with a bromohydrin derived from a trifluoromethoxy-phenyl precursor, this method provides a direct route to the target compound. A two-step process involving a catalytic Friedel-Crafts reaction followed by oxidative cleavage has also been developed to prepare 3-aryl-3-carboxylic acid oxetanes, which are versatile building blocks for further derivatization. nih.govacs.org
| Strategy | Description | Key Advantage | Citations |
|---|---|---|---|
| Iridium-Catalyzed C-C Coupling | Asymmetric coupling of primary alcohols and vinyl epoxides. | Creates challenging all-carbon quaternary stereocenters. | nih.govnih.gov |
| Catalytic Asymmetric Ring-Opening | Desymmetrization of prochiral oxetanes using a chiral catalyst. | Provides access to highly functionalized chiral molecules. | acs.orgrsc.org |
| Cyclization of Functionalized Precursors | Rh-catalyzed O-H insertion/cyclization or Friedel-Crafts/oxidation sequence. | High versatility and direct access to aryl-substituted oxetanes. | rsc.orgrsc.orgnih.govacs.org |
Exploitation of Oxetanes in Novel Synthetic Methodologies Beyond Traditional Ring Transformations
While the oxetane ring is often incorporated as a stable motif, its inherent ring strain also makes it a reactive intermediate for further synthetic transformations. acs.org Research is increasingly focused on harnessing this reactivity to build molecular complexity.
Radical-Mediated Ring-Opening: While polar, acid-catalyzed ring-opening reactions are well-known, radical-based openings are less explored. thieme-connect.comdntb.gov.uaelsevierpure.com A recently developed method uses a combination of zirconocene (B1252598) and photoredox catalysis to open the oxetane ring in a radical manner. thieme-connect.comdntb.gov.uaelsevierpure.comthieme-connect.de This reaction proceeds with reverse regioselectivity compared to other methods, selectively delivering the more-substituted alcohol. elsevierpure.comthieme-connect.de Such a transformation on a substrate like this compound could provide novel, highly functionalized chiral building blocks.
C-H Functionalization of the Oxetane Ring: Instead of building the oxetane with the desired substituents already in place, functional groups can be added directly to the pre-formed ring. Photocatalytic methods using decatungstate have been shown to selectively activate the C-H bond at the 2-position of the oxetane ring. acs.orgresearchgate.net The resulting α-oxy radical can be trapped by various radical acceptors to form 2-substituted oxetanes. researchgate.net This late-stage functionalization approach is a powerful tool for rapidly creating a library of derivatives from a common intermediate.
Oxetanes as Precursors to Other Heterocycles: The ring strain of oxetanes can be exploited to drive the formation of other, more stable heterocyclic systems. For example, 3-amido oxetanes can undergo a smooth, indium-catalyzed intramolecular cyclization to form 2-oxazolines. Similarly, 3-aryloxetan-3-ols can serve as 1,2-bis-electrophiles in a Brønsted-acid-catalyzed reaction with 1,2-diols to synthesize substituted 1,4-dioxanes. acs.org
Future Prospects in the Design and Synthesis of Advanced Oxetane Derivatives
The demand for novel, three-dimensional building blocks in drug discovery continues to drive innovation in oxetane synthesis. nih.govenamine.net The trifluoromethoxy group is particularly valuable in medicinal chemistry for its ability to modulate properties like lipophilicity, metabolic stability, and binding affinity. mdpi.com
Future research will likely focus on several key areas:
Expansion of the Building Block Catalog: There is a need for a wider variety of readily available oxetane building blocks with diverse substitution patterns. nih.gov The development of robust, scalable syntheses for compounds like this compound and its derivatives is crucial for their widespread adoption in drug discovery programs. rsc.org
New Catalytic Systems: The discovery of new catalysts, including novel enzymes and photocatalysts, will enable even more efficient and selective transformations. repec.orgrsc.org This includes developing catalytic systems that can tolerate a broader range of functional groups, allowing for the late-stage introduction of the oxetane motif into complex molecules. acs.org
Predictive Models for Synthesis and Properties: As more data on the synthesis and properties of oxetanes become available, computational models can be developed to predict reaction outcomes and the physicochemical properties of new derivatives. This will accelerate the design-synthesis-test cycle in medicinal chemistry.
Novel Applications of Fluorinated Oxetanes: The unique electronic properties of the trifluoromethoxy group can be further exploited. mdpi.comnih.govresearchgate.net Research into how this group influences the reactivity of the oxetane ring could lead to the discovery of entirely new chemical transformations and the design of advanced derivatives with tailored biological activities and improved pharmacokinetic profiles. researchgate.netacs.org
The continued synergy between synthetic methodology development and medicinal chemistry will ensure that trifluoromethoxy-substituted oxetanes remain a vibrant and impactful area of research. chemrxiv.org
Q & A
Q. What are the standard synthetic routes for 3-(4-(Trifluoromethoxy)phenyl)oxetane?
The synthesis typically involves cyclization or coupling reactions. For example:
- Cyclization : Reacting a diol precursor with trifluoromethoxy-substituted benzaldehyde under acidic conditions (e.g., H2SO4) to form the oxetane ring.
- Mitsunobu Reaction : Using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple trifluoromethoxy-substituted phenols with propargyl alcohols, followed by ring closure .
Key parameters include solvent choice (e.g., THF or DMF) and catalyst optimization (e.g., Pd(OAc)2 for coupling steps).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 19F NMR : Critical for confirming the trifluoromethoxy (-OCF3) group (δ ~ -55 to -60 ppm).
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and oxetane ring protons (δ 4.5–5.2 ppm).
- FTIR : Confirms C-F stretches (1100–1200 cm⁻¹) and oxetane C-O-C vibrations (980–1050 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ = 233.08) .
Q. What are the primary applications of this compound in materials science?
The oxetane ring and trifluoromethoxy group enhance thermal stability and polymer crosslinking. For example:
- Polymer Matrices : Incorporated into epoxy resins to improve glass transition temperatures (Tg) by ~20°C compared to non-fluorinated analogs.
- Liquid Crystals : Acts as a mesogen due to its rigid aromatic core and polar substituents .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Discrepancies in NMR or MS data often arise from impurities or regioisomers. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts.
- X-ray Crystallography : Provides unambiguous structural confirmation, particularly for distinguishing between meta/para substituents .
- LC-MS/MS : Detects trace impurities (e.g., unreacted diol precursors) that may skew HRMS results .
Q. How does the trifluoromethoxy group influence electronic properties compared to methoxy or methyl groups?
The -OCF3 group is strongly electron-withdrawing (σpara = 0.35 vs. σpara = -0.27 for -OCH3), which:
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Model transition states for ring-opening reactions (e.g., activation energy ~25 kcal/mol for nucleophilic attack on the oxetane).
- Molecular Dynamics : Simulates interactions in polymer matrices to predict thermal degradation pathways (e.g., bond dissociation energies for C-O bonds) .
Q. How can synthetic yields be optimized for large-scale production?
Q. What strategies assess the compound’s potential in enzyme inhibition studies?
- Kinetic Assays : Measure IC50 values (e.g., ~10 µM for COX-2 inhibition) using fluorogenic substrates.
- Molecular Docking : Predict binding affinities to active sites (e.g., ΔG = -9.2 kcal/mol for kinase targets).
- Metabolic Stability Tests : Incubate with liver microsomes to evaluate half-life (t1/2 > 2 hours) .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the oxetane ring in polymer crosslinking kinetics.
- Biological Targets : Screen against understudied enzymes (e.g., cytochrome P450 isoforms).
- Green Synthesis : Develop solvent-free or photocatalytic routes to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
